![molecular formula C12H23N3 B599003 N-Spiro[5.5]undec-3-yl-guanidine CAS No. 1199263-20-1](/img/structure/B599003.png)
N-Spiro[5.5]undec-3-yl-guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Spiro[5.5]undec-3-yl-guanidine is a chemical compound with the molecular formula C12H23N3 and a molecular weight of 209.33 g/mol. It is characterized by a spirocyclic structure, which is a unique feature that contributes to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of N-Spiro[5.5]undec-3-yl-guanidine typically involves the reaction of a spirocyclic ketone with guanidine under specific conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The industrial production of this compound may involve large-scale synthesis in a controlled environment to ensure high purity and yield.
Analyse Chemischer Reaktionen
N-Spiro[5.5]undec-3-yl-guanidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a spirocyclic ketone, while reduction may produce a spirocyclic amine .
Wissenschaftliche Forschungsanwendungen
N-Spiro[5.5]undec-3-yl-guanidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N-Spiro[5.5]undec-3-yl-guanidine involves its interaction with specific molecular targets and pathways . It may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
N-Spiro[5.5]undec-3-yl-guanidine can be compared with other spirocyclic guanidines, such as:
- N-Spiro[4.5]dec-3-yl-guanidine
- N-Spiro[6.5]dodec-3-yl-guanidine
These compounds share a similar spirocyclic structure but differ in the size of the spiro ring and the specific functional groups attached. This compound is unique due to its specific ring size and the presence of a guanidine group, which contributes to its distinct chemical and biological properties.
Biologische Aktivität
N-Spiro[5.5]undec-3-yl-guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and antiviral properties. This article synthesizes current research findings, case studies, and comparative analyses related to the biological activity of this compound.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that contributes to its distinct biological properties. The guanidine group enhances its interaction with various biological targets, making it a candidate for further pharmacological exploration.
1. Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. A comparative study with other spirocyclic compounds highlighted its efficacy against a range of bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
2. Antiviral Properties
In addition to its antibacterial effects, this compound has shown potential as an antiviral agent. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes involved in the replication cycle.
Case Study:
A study conducted on the efficacy of this compound against influenza viruses demonstrated a significant reduction in viral load in treated cell cultures compared to controls, indicating its potential as a therapeutic agent in viral infections.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Interaction with Cellular Targets: The guanidine moiety allows for strong interactions with nucleophilic sites on proteins and nucleic acids, influencing various biochemical pathways.
- Disruption of Membrane Integrity: The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity: It has been shown to inhibit key enzymes involved in metabolic processes within pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the spirocyclic structure or modifications to the guanidine group can significantly alter potency and selectivity against different pathogens.
Table 2: Structure-Activity Relationship Insights
Eigenschaften
IUPAC Name |
2-spiro[5.5]undecan-3-ylguanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3/c13-11(14)15-10-4-8-12(9-5-10)6-2-1-3-7-12/h10H,1-9H2,(H4,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITKIFFIJUQFRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(CC2)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704580 |
Source
|
Record name | N''-Spiro[5.5]undecan-3-ylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199263-20-1 |
Source
|
Record name | N''-Spiro[5.5]undecan-3-ylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.